4'-Hydroxy Aceclofenac
CAS No.: 229308-90-1
Cat. No.: VC21348884
Molecular Formula: C16H13Cl2NO5
Molecular Weight: 370.2 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 229308-90-1 |
---|---|
Molecular Formula | C16H13Cl2NO5 |
Molecular Weight | 370.2 g/mol |
IUPAC Name | 2-[2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetyl]oxyacetic acid |
Standard InChI | InChI=1S/C16H13Cl2NO5/c17-11-6-10(20)7-12(18)16(11)19-13-4-2-1-3-9(13)5-15(23)24-8-14(21)22/h1-4,6-7,19-20H,5,8H2,(H,21,22) |
Standard InChI Key | BTDFYMBLEDMWOK-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl |
Canonical SMILES | C1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl |
Appearance | Solid powder |
Chemical Structure and Properties
4'-Hydroxy Aceclofenac belongs to the class of organic compounds known as dichlorobenzenes, specifically featuring a hydroxylated phenyl ring. The compound is characterized by the following properties:
Property | Value |
---|---|
Chemical Formula | C₁₆H₁₃Cl₂NO₅ |
Molecular Weight | 370.18 g/mol |
IUPAC Name | 2-[2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetyl]oxyacetic acid |
CAS Number | 229308-90-1 |
HMDB ID | HMDB0246629 |
PubChem CID | 9842299 |
InChIKey | BTDFYMBLEDMWOK-UHFFFAOYSA-N |
Structurally, 4'-Hydroxy Aceclofenac features a carboxymethyl ester group attached to a phenylacetic acid moiety, with a 2,6-dichloro-4-hydroxyphenyl amino group at position 2 of the benzene ring . The hydroxyl group at the 4' position distinguishes this metabolite from the parent compound aceclofenac and significantly influences its biological activity .
Metabolism and Pharmacokinetics
Metabolic Pathway
4'-Hydroxy Aceclofenac is the major metabolite formed during the biotransformation of aceclofenac in humans. The metabolic conversion involves hydroxylation at the 4' position of the dichlorophenyl ring . This metabolic process occurs primarily through the following pathway:
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Aceclofenac undergoes hydroxylation at the 4' position of the dichlorophenyl ring, forming 4'-Hydroxy Aceclofenac
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This metabolite can be further conjugated, primarily through glucuronidation and sulfation pathways
Enzymatic Catalysis
The hydroxylation of aceclofenac to form 4'-Hydroxy Aceclofenac is predominantly catalyzed by the cytochrome P450 enzyme CYP2C9. This was conclusively demonstrated through:
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Selective inhibition of the reaction by sulfaphenazole
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Correlation between 4'-Hydroxy Aceclofenac formation and tolbutamide hydroxylase activity
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Generation of this metabolite specifically in microsomes expressing human CYP2C9
Pharmacokinetic Profile
After oral administration of aceclofenac to human volunteers (100 mg, single dose), the parent compound reaches a peak plasma concentration (Cmax) of 7.6 ± 1.3 μg/ml approximately 2.6 ± 1.8 hours post-ingestion . 4'-Hydroxy Aceclofenac is subsequently formed as the major metabolite, constituting a significant proportion of the drug's circulating metabolites . The compound can be detected in 12-hour urine samples after oral administration of aceclofenac, indicating its systematic absorption and distribution .
Pharmacological Actions
Anti-Inflammatory Effects
4'-Hydroxy Aceclofenac exhibits significant anti-inflammatory properties through several mechanisms distinct from those of traditional NSAIDs:
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Down-regulation of promatrix metalloproteinase-1 (proMMP-1) and promatrix metalloproteinase-3 (proMMP-3) production in chondrocytes and synoviocytes
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Reduction in mRNA levels of these metalloproteinases, indicating transcriptional regulation
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Interference with the release of sulfated-glycosaminoglycans (proteoglycans) from chondrocytes
These effects are observed at concentrations sufficient to suppress prostaglandin E₂ (PGE₂) production, suggesting a multifaceted anti-inflammatory mechanism .
Chondroprotective Effects
One of the most significant aspects of 4'-Hydroxy Aceclofenac's pharmacological profile is its chondroprotective activity. This metabolite demonstrates protective effects on cartilage tissue through:
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Suppression of IL-1-mediated production of promatrix metalloproteinase-1 and metalloproteinase-3
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Interference with the release of proteoglycan from chondrocytes
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Stimulation of glycosaminoglycan synthesis in human osteoarthritic cartilage
These chondroprotective properties contribute substantially to the therapeutic efficacy of aceclofenac in managing osteoarthritis and rheumatoid arthritis .
Cytokine Modulation
4'-Hydroxy Aceclofenac modulates inflammatory cytokine production, particularly:
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Reduction in IL-6 levels (though this effect may be mediated through diclofenac converted from aceclofenac)
This cytokine-modulatory action contributes to the compound's anti-inflammatory effects and distinguishes it from many other NSAIDs .
Comparison with Parent Compound and Related Metabolites
Interestingly, 4'-Hydroxy Aceclofenac demonstrates pharmacological activities that are distinct from the parent compound aceclofenac and its other metabolites:
Compound | Effect on MMPs | Effect on Proteoglycan Release | Effect on Synoviocyte Proliferation |
---|---|---|---|
4'-Hydroxy Aceclofenac | Significant suppression | Significant inhibition | Significant suppression |
Aceclofenac | No obvious effect | Minimal effect | Minimal effect |
Diclofenac | No obvious effect | Minimal effect | Minimal effect |
4'-Hydroxy Diclofenac | No obvious effect | Minimal effect | Minimal effect |
This comparison highlights the unique pharmacological profile of 4'-Hydroxy Aceclofenac and suggests that many of the therapeutic benefits attributed to aceclofenac administration may actually result from this metabolite's activities .
Clinical Significance
Role in Rheumatoid Arthritis Treatment
The down-regulation of proMMP-1 and proMMP-3 production by 4'-Hydroxy Aceclofenac appears to contribute significantly to the therapeutic effects of aceclofenac in rheumatoid arthritis . This activity is particularly important because:
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Matrix metalloproteinases play a crucial role in joint destruction in rheumatoid arthritis
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Inhibition of these enzymes may help slow disease progression
Research with rheumatoid synovial cells has demonstrated that 4'-Hydroxy Aceclofenac down-regulates both basal and IL-1β-induced production of proMMP-1 and proMMP-3 at concentrations that suppress PGE₂ production, without modulating proMMP-2 or tissue inhibitor of metalloproteinases-1 (TIMP-1) .
Role in Osteoarthritis Treatment
In osteoarthritis management, the chondroprotective effects of 4'-Hydroxy Aceclofenac are particularly valuable. The metabolite's ability to:
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Suppress MMP production
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Interfere with proteoglycan release
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Potentially stimulate glycosaminoglycan synthesis
These activities may help preserve cartilage integrity and slow the progression of osteoarthritic changes . This suggests that the therapeutic benefits of aceclofenac in osteoarthritis extend beyond simple pain relief and anti-inflammatory effects to include disease-modifying activities .
Analytical Detection Methods
4'-Hydroxy Aceclofenac can be detected and quantified using various analytical techniques:
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It has been identified in human blood through sophisticated analytical methods
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The compound can be detected in 12-hour urine samples following oral administration of aceclofenac
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Mass spectrometry and other chromatographic techniques enable precise quantification
Recent advances in analytical chemistry have facilitated more accurate detection methods. For instance, predicted collision cross-section values for various adducts of 4'-Hydroxy Aceclofenac have been established, enabling improved detection using ion mobility spectrometry coupled with mass spectrometry :
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 370.02438 | 178.7 |
[M+Na]+ | 392.00632 | 191.6 |
[M+NH4]+ | 387.05092 | 184.5 |
[M+K]+ | 407.98026 | 185.7 |
[M-H]- | 368.00982 | 180.6 |
[M+Na-2H]- | 389.99177 | 184.3 |
[M]+ | 369.01655 | 181.4 |
[M]- | 369.01765 | 181.4 |
These parameters facilitate more precise identification and quantification of the metabolite in biological samples .
Research Findings and Future Directions
Key Research Findings
Several pivotal studies have contributed to our understanding of 4'-Hydroxy Aceclofenac:
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Yamazaki et al. (2000) demonstrated the down-regulation of promatrix metalloproteinases and interference with proteoglycan release in rabbit articular chondrocytes and synoviocytes
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Bort et al. (1996) elucidated the metabolic pathway of aceclofenac in humans, identifying 4'-Hydroxy Aceclofenac as the major metabolite and establishing CYP2C9 as the enzyme responsible for its formation
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Akimoto et al. (2000) showed that 4'-Hydroxy Aceclofenac down-regulates both basal and IL-1β-induced production of proMMP-1 and proMMP-3 in rheumatoid synovial cells
Future Research Directions
Several areas warrant further investigation:
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The potential for developing pharmaceutical formulations directly utilizing 4'-Hydroxy Aceclofenac, rather than relying on metabolic conversion of aceclofenac
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Further elucidation of the molecular mechanisms underlying the chondroprotective effects
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Exploration of other potential therapeutic applications based on the unique pharmacological profile of this metabolite
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Investigation of the metabolite's safety profile and potential for drug-drug interactions
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